1-Bromo-3-(pentyloxy)benzene
Description
1-Bromo-3-(pentyloxy)benzene (C₁₁H₁₅BrO, molecular weight: 242.9 g/mol) is a brominated aromatic compound featuring a pentyloxy (-O-C₅H₁₁) substituent at the meta position relative to the bromine atom. The pentyloxy group, an electron-donating substituent, influences the electronic properties of the benzene ring, directing subsequent electrophilic substitutions and affecting reactivity in catalytic processes .
Properties
IUPAC Name |
1-bromo-3-pentoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-2-3-4-8-13-11-7-5-6-10(12)9-11/h5-7,9H,2-4,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQNJTVFDRDHFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(pentyloxy)benzene can be synthesized through several methods. One common approach involves the bromination of 3-(pentyloxy)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . Another method involves the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, where 3-(pentyloxy)phenylboronic acid reacts with a brominating agent .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The choice of catalyst and reaction conditions is crucial to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(pentyloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as in the formation of Grignard reagents.
Coupling Reactions: It participates in palladium-catalyzed coupling reactions like Suzuki-Miyaura coupling, forming carbon-carbon bonds.
Oxidation and Reduction: The pentyloxy group can undergo oxidation to form corresponding aldehydes or acids.
Common Reagents and Conditions:
Substitution: Grignard reagents (e.g., phenylmagnesium bromide) in dry ether.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Formation of phenyl derivatives.
Coupling: Formation of biaryl compounds.
Oxidation: Formation of aldehydes or carboxylic acids.
Scientific Research Applications
1-Bromo-3-(pentyloxy)benzene has several applications in scientific research:
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(pentyloxy)benzene in chemical reactions involves the activation of the bromine atom, making it a reactive site for nucleophilic substitution or coupling reactions. The pentyloxy group can influence the electronic properties of the benzene ring, affecting the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Alkoxy-Substituted Bromobenzenes
1-Bromo-3-(hexyloxy)benzene (C₁₂H₁₇BrO)
- Structural Difference : Features a hexyloxy (-O-C₆H₁₃) group instead of pentyloxy.
- This property is critical in applications requiring phase-selective reactivity .
- Synthetic Utility : Similar reactivity in palladium-catalyzed cross-coupling reactions, though steric hindrance from the longer chain may slightly reduce reaction rates .
1-Bromo-3-phenoxybenzene (C₁₂H₉BrO)
- Structural Difference: Substitutes pentyloxy with a phenoxy (-O-C₆H₅) group.
- Impact: The aromatic phenoxy group enhances molecular rigidity and π-π stacking interactions, which may influence crystal packing or binding in supramolecular chemistry. Molecular weight increases to 249.11 g/mol .
1-Bromo-3-(trifluoromethoxy)benzene (C₇H₄BrF₃O)
- Structural Difference : Replaces pentyloxy with a trifluoromethoxy (-O-CF₃) group.
- Impact : The strong electron-withdrawing effect of -OCF₃ significantly deactivates the benzene ring, making it less reactive toward electrophilic substitution but highly effective in directing metal-catalyzed coupling reactions to the meta position.
- Applications : Demonstrates high yields (69–93%) in Pd-catalyzed arylations with heteroarenes, attributed to the stability of the trifluoromethoxy group under reaction conditions .
Halogen and Functional Group Variations
1-Bromo-3-chlorobenzene (C₆H₄BrCl)
- Structural Difference : Lacks the alkoxy group, featuring only halogen substituents.
- Impact : The absence of an electron-donating group results in a less activated ring, limiting utility in reactions requiring directed metal insertion. However, it serves as a simpler model for studying halogen-halogen interactions .
1-Bromo-3-((cyclohexyloxy)methyl)benzene (C₁₃H₁₇BrO)
Physicochemical and Reactivity Comparison
Biological Activity
1-Bromo-3-(pentyloxy)benzene, a substituted phenolic compound, has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula CHBrO. The compound features a bromine atom and a pentyloxy group attached to a benzene ring, which influences its solubility and reactivity.
Synthesis
The synthesis of this compound typically involves the bromination of pentyloxy-substituted benzene derivatives. The general synthetic route includes:
- Formation of the pentyloxy derivative :
- Starting with phenol, pentyloxy groups can be introduced via alkylation reactions.
- Bromination :
- The introduction of bromine can be achieved using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a catalyst.
Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors.
Enzyme Inhibition
Research indicates that this compound may exhibit inhibitory effects on specific enzymes such as lipoxygenase, which plays a crucial role in inflammatory processes. A study demonstrated that derivatives of pentyloxy-substituted phenols can modulate lipoxygenase activity, leading to anti-inflammatory effects .
Antimicrobial Properties
Preliminary investigations suggest that this compound may possess antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains, indicating potential for therapeutic applications in treating infections .
Cellular Effects
In cellular studies, the compound has been shown to influence cell proliferation and differentiation. For example, it was found to affect the morphology and exocytosis in neuroendocrine PC12 cells, suggesting implications for neurological research .
Case Studies
Several studies have explored the biological implications of this compound:
- Study on Lipoxygenase Modulation : This research highlighted how the compound and its analogs could serve as potential therapeutic agents by inhibiting lipoxygenase activity, which is linked to various inflammatory diseases .
- Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of several substituted phenols, including this compound, revealing promising results against gram-positive bacteria .
Data Table: Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
